molecular formula C20H35NO16 B568282 β-LacNAc CAS No. 115114-32-4

β-LacNAc

货号: B568282
CAS 编号: 115114-32-4
分子量: 545.491
InChI 键: QOITYCLKNIWNMP-QDRCFXCOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-GlcpNAc is an amino trisaccharide comprised of two beta-D-galactose residues linked (1->4), with the one at the reducing end being linked (1->4) to an N-acetyl-D-glucosamine residue. It is an amino trisaccharide and a glucosamine oligosaccharide.

科学研究应用

与药物赋形剂的相容性

与 β-LacNAc 相关的 β-紫杉酮 (β-LAP) 已被研究其与药物赋形剂的相容性。研究表明,β-LAP 与某些药物赋形剂相互作用,表明某种程度的相互作用对于开发固体剂型很重要。然而,β-LAP 与硬脂酸镁和磷酸二钙二水合物不相容,表明在涉及 β-LAP 的药物开发中应避免使用这些赋形剂 (Cunha-Filho 等人,2007 年).

在糖基化过程中的作用

β-1,3-N-乙酰氨基葡萄糖转移酶 1 和 β-1,4-半乳糖基转移酶 1 参与多-N-乙酰乳糖胺 (polyLacNAc) 的合成。该过程对于各种细胞功能至关重要,包括分化和转移。这些酶也物理结合,提供了对多乳糖胺生产调控的见解 (Lee 等人,2009 年).

抑制结核分枝杆菌 β-内酰胺酶

由于存在 β-内酰胺酶 BlaC,β-内酰胺类抗生素对结核分枝杆菌无效。研究表明,BlaC 水解所有 β-内酰胺类,并且该酶与多烯类药物(如多利培南和厄他培南)的相互作用表明其作为 BlaC 抑制剂的潜力。这种相互作用对于开发治疗结核病的方法可能很重要 (Tremblay 等人,2010 年).

参与癌症进展

多乳糖胺,包括多乳糖胺,在与发育和致癌相关的特定细胞中表达。已在子宫病变中观察到 N-乙酰氨基葡萄糖基转移酶和多乳糖胺的差异表达,表明其在癌症进展中发挥作用。这为子宫癌前病变和恶性病变的分子机制提供了新的见解 (Clark 等人,2014 年).

糖基转移酶在神经肌肉生理学中的作用

果蝇基因 β4GalNAcTA 和 β4GalNAcTB 与哺乳动物 β1,4-半乳糖基转移酶同源,对于神经肌肉生理至关重要。这些基因属于 β1,4-半乳糖基转移酶家族,转移 N-乙酰半乳糖胺,并在动物生理和发育中发挥重要作用 (Haines 和 Irvine,2005 年).

治疗递送系统

N-乙酰半乳糖胺 (GalNAc) 已被用作核酸治疗剂递送的肝脏靶向部分。通过将 GalNAc 与寡核苷酸偶联或在递送系统中使用它,核酸治疗剂的开发取得了重大进展,尤其是在肝脏相关疾病的治疗中 (Huang,2016 年).

作用机制

Target of Action

Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, primarily target bacterial penicillin-binding proteins (PBPs) which are essential for bacterial cell wall synthesis . These PBPs are enzymes anchored in the bacterial cell membrane .

Mode of Action

Beta-lactam antibiotics work by covalently binding to PBPs, inhibiting their function and thereby disrupting peptidoglycan synthesis . This interaction results in the inhibition of cell wall synthesis, leading to bacterial cell death . Bacteria can achieve resistance to beta-lactams through the production of beta-lactamase enzymes, which can degrade beta-lactams .

Biochemical Pathways

Beta-lactam antibiotics interfere with the synthesis of peptidoglycan, a core component of the bacterial cell wall composed of glycan strands reinforced with peptide bridges . The disruption of this pathway leads to the inhibition of bacterial cell growth and eventual cell death .

Pharmacokinetics

Beta-lactam antibiotics are hydrophilic molecules and most beta-lactams are eliminated primarily through the kidneys . This makes their pharmacokinetics highly susceptible to alterations seen in critical illness . Strategies to overcome these pharmacokinetic alterations include extended infusions and therapeutic drug monitoring .

Result of Action

The result of beta-lactam antibiotics’ action is the inhibition of bacterial growth and cell death, followed by lysis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the structural integrity of the bacteria .

Action Environment

The efficacy of beta-lactam antibiotics can be influenced by various environmental factors. For instance, in aquaculture, factors affecting environmental persistence and ecological aspects of antibiotic resistance are considered when using beta-lactam antibiotics . Moreover, physiological alterations occurring in critically ill patients may limit our ability to optimally dose beta-lactam antibiotics .

属性

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOITYCLKNIWNMP-QDRCFXCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。